3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 89242-07-9
VCID: VC8006672
InChI: InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-11-12-7-3-4-8-13(12)17(20-16)14-9-5-6-10-15(14)19/h3-11H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8 g/mol

3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester

CAS No.: 89242-07-9

Cat. No.: VC8006672

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester - 89242-07-9

Specification

CAS No. 89242-07-9
Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
IUPAC Name ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate
Standard InChI InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-11-12-7-3-4-8-13(12)17(20-16)14-9-5-6-10-15(14)19/h3-11H,2H2,1H3
Standard InChI Key XYRMBIPURWBFEP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Canonical SMILES CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features an isoquinoline backbone substituted with a 2-chlorophenyl group at position 1 and an ethyl ester moiety at position 3 (Figure 1) . Key structural attributes include:

  • IUPAC Name: Ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate .

  • SMILES: CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2 .

  • InChI Key: JBRVJPXJLHEUND-UHFFFAOYSA-N .

Physicochemical Data

PropertyValueSource
Molecular Weight311.76 g/mol
Purity95%
Physical FormWhite to yellow solid
Storage ConditionsRoom temperature
Hazard StatementsH302, H315, H319, H335

Synthesis Methods

Key Synthetic Routes

The ethyl ester derivative is synthesized via esterification of its carboxylic acid precursor (1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, CAS 89242-09-1) using ethanol under acidic conditions . Alternative pathways involve:

  • Palladium-Catalyzed Coupling: Reaction of methyl-1-bromoisoquinoline-3-carboxylate with 2-chlorophenylboronic acid .

  • Condensation Reactions: Utilizing o-xylene as a solvent and adsorbents (e.g., silica gel) to prevent azeotrope formation .

Optimization Strategies

  • Catalysts: NH4_4Cl or CaCl2_2 enhance reaction efficiency .

  • Temperature: Reflux conditions (140–144°C) improve yield .

  • Yield: Up to 60% reported in optimized protocols .

Pharmacological Research

Antitumor Activity

Preliminary studies highlight its role as an intermediate in antitumor agent synthesis. For example, derivatives of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid exhibit inhibitory effects on cancer cell proliferation .

Receptor Targeting

Structural analogs demonstrate affinity for angiotensin II receptors (AT2_2), suggesting potential applications in cardiovascular and reproductive health .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Piroxicam Synthesis: Used in condensation steps to produce nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Combinatorial Chemistry: Serves as a scaffold for generating diverse isoquinoline derivatives .

Material Science

The compound’s aromatic and heterocyclic structure makes it a candidate for optoelectronic materials, though research in this area remains exploratory.

RiskPrecautionary Measure
Skin/Eye IrritationUse gloves and goggles
Respiratory IrritationEmploy fume hoods
Environmental ToxicityAvoid aqueous release

Regulatory Compliance

  • GHS Classification: Irritant (Category 2) .

  • Disposal: Incinerate in accordance with local regulations .

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